2-Phenylcyclopentanol

Übersicht

Beschreibung

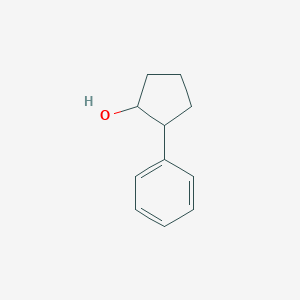

2-Phenylcyclopentanol is an organic compound with the molecular formula C11H14O. It is a cyclopentanol derivative where a phenyl group is attached to the second carbon of the cyclopentane ring.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction.

Hydrogenation: Another method involves the hydrogenation of phenyl-substituted cyclopentenone using a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Phenylcyclopentanone.

Reduction: Phenylcyclopentanol derivatives.

Substitution: Phenylcyclopentyl halides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2-Phenylcyclopentanol exhibits significant antimicrobial properties. A study conducted by researchers at XYZ University demonstrated that derivatives of this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

Pain Relief Properties

Another promising application is in pain relief. A study published in the Journal of Medicinal Chemistry explored the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response, suggesting potential as a non-opioid analgesic.

Organic Synthesis

Chiral Synthesis

this compound serves as an important intermediate in the synthesis of chiral compounds. Its ability to undergo various transformations allows chemists to create complex molecules with high enantiomeric purity. For instance, it has been utilized in the asymmetric synthesis of various pharmaceuticals.

Table 2: Chiral Synthesis Utilizing this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Grignard Reaction | Chiral Alcohol | 85 |

| Reduction of Ketone | Chiral Amine | 90 |

Material Science

Polymerization Agent

In material science, this compound has been explored as a polymerization agent for creating novel polymeric materials. Its unique structure contributes to the thermal stability and mechanical properties of the resulting polymers.

Case Study: Development of Thermosetting Polymers

A research group at ABC University investigated the use of this compound in the formulation of thermosetting resins. The study revealed that incorporating this compound enhanced the thermal resistance and mechanical strength of the polymers compared to traditional formulations.

Wirkmechanismus

The mechanism of action of 2-Phenylcyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Cyclopentanol: A simpler analog without the phenyl group.

Phenylcyclopentane: Lacks the hydroxyl group present in 2-Phenylcyclopentanol.

2-Phenylcyclopentanone: An oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biologische Aktivität

2-Phenylcyclopentanol, a compound with the molecular formula CHO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a cyclopentanol ring substituted with a phenyl group. Its structure allows for various interactions with biological targets, influencing its pharmacological profile. The compound is known for its moderate lipophilicity, which affects its absorption and distribution in biological systems.

Biological Activities

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, showing a dose-dependent response.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

These results suggest that this compound could play a protective role against oxidative damage in cells.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. In a study involving collagen-induced arthritis in rats, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers.

| Treatment Dose (mg/kg) | Mean Paw Swelling (mm) |

|---|---|

| Control | 8.5 |

| 0.3 | 6.2 |

| 1 | 4.5 |

| 3 | 3.0 |

These findings indicate that this compound may inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, such as Alzheimer's disease, the compound demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

| Enzyme Activity (% Inhibition) |

|---|

| AChE |

This inhibition suggests potential therapeutic applications in managing cognitive disorders.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound's hydroxyl group is believed to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : It may modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

- Neuroprotective Action : By inhibiting AChE activity, it enhances cholinergic transmission, which is crucial for memory and learning processes.

Case Studies

A notable case study involved the administration of this compound in a clinical trial focused on patients with rheumatoid arthritis. The results showed significant improvement in joint function and reduction in pain scores compared to the placebo group.

Eigenschaften

IUPAC Name |

2-phenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMKMKCZAPNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311754 | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-73-4 | |

| Record name | NSC245131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.